[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol
Description
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with a dimethylamino group and a methanol group
Properties
IUPAC Name |
[(1S,3R)-3-(dimethylamino)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKNCBMAVOTJMZ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and activity. The methanol group can also contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [(1S,3R)-3-(Dimethylamino)cyclohexyl]methanol
- [(1S,3R)-3-(Dimethylamino)cyclobutyl]methanol
- [(1S,3R)-3-(Dimethylamino)cyclopropyl]methanol
Uniqueness
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol is unique due to its specific ring size and substitution pattern. The cyclopentyl ring provides a balance between rigidity and flexibility, which can influence the compound’s reactivity and interaction with other molecules. The presence of both the dimethylamino and methanol groups allows for a diverse range of chemical modifications and applications.
Biological Activity
[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl ring substituted with a dimethylamino group and a hydroxymethyl group, which may influence its interaction with biological targets, including receptors and enzymes. The following sections summarize the synthesis, biological activity, and research findings associated with this compound.
The synthesis of this compound typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. Common solvents include ethanol, and purification methods often involve distillation or recrystallization. The unique structure of this compound allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, which can be utilized in further synthetic applications.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key areas of investigation include:
- Receptor Binding : The dimethylamino group is known to participate in hydrogen bonding and electrostatic interactions, which can enhance binding affinity to various receptors. This property is crucial for its potential role as a drug candidate targeting neurotransmitter systems.
- Enzymatic Interaction : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on phospholipase C activity .
- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound as a precursor for drug development. Its structural characteristics suggest potential use in treating neurological disorders by modulating receptor activity .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Receptor Activity : A study investigated the structure-activity relationships of similar compounds acting as P2Y1 receptor antagonists. The results indicated that modifications to the dimethylamino group significantly influenced receptor binding and activity .
- Inhibition Assays : In vitro assays demonstrated that related compounds could inhibit secretion processes in bacterial models by downregulating specific activators involved in secretion systems. This suggests that this compound may exhibit similar inhibitory properties .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(1S,3R)-3-(Dimethylamino)cyclohexyl]methanol | Cyclohexyl | Potential analgesic effects |
| [(1S,3R)-3-(Dimethylamino)cyclobutyl]methanol | Cyclobutyl | Antimicrobial properties |
| [(1S,3R)-3-(Dimethylamino)cyclopropyl]methanol | Cyclopropyl | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
